

Chemical properties of 2-Chloro-4-fluoro-5-nitropyrimidine

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Compound of Interest

Compound Name: 2-Chloro-4-fluoro-5-nitropyrimidine

CAS No.: 1416373-40-4

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An In-depth Technical Guide to the Chemical Properties and Reactivity of **2-Chloro-4-fluoro-5-nitropyrimidine**

Abstract: **2-Chloro-4-fluoro-5-nitropyrimidine** is a halogenated and nitrated pyrimidine derivative of significant interest to researchers in medicinal chemistry and agrochemical development. Its trifunctionalized heterocyclic core, featuring an electron-deficient aromatic system, serves as a versatile scaffold for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, reactivity, and analytical characterization of this compound. Given the limited direct experimental literature on this specific molecule, this document leverages established principles of organic chemistry and extensive data from structurally analogous compounds to provide expert-backed predictions and practical, field-proven experimental protocols.

Introduction and Physicochemical Properties

2-Chloro-4-fluoro-5-nitropyrimidine is a key building block for creating substituted pyrimidine libraries. Pyrimidine derivatives are integral to numerous FDA-approved drugs, particularly as kinase inhibitors in oncology.[1] The strategic placement of two distinct halogen atoms (Cl and

F) and a potent electron-withdrawing nitro group (-NO₂) at the C5 position makes this molecule highly activated for sequential nucleophilic aromatic substitution (S_NAr) reactions, allowing for controlled, regioselective diversification.

The properties outlined below are a combination of known data from chemical databases and predicted values based on established computational models and data from analogous compounds.

Table 1: Physicochemical Properties of **2-Chloro-4-fluoro-5-nitropyrimidine**

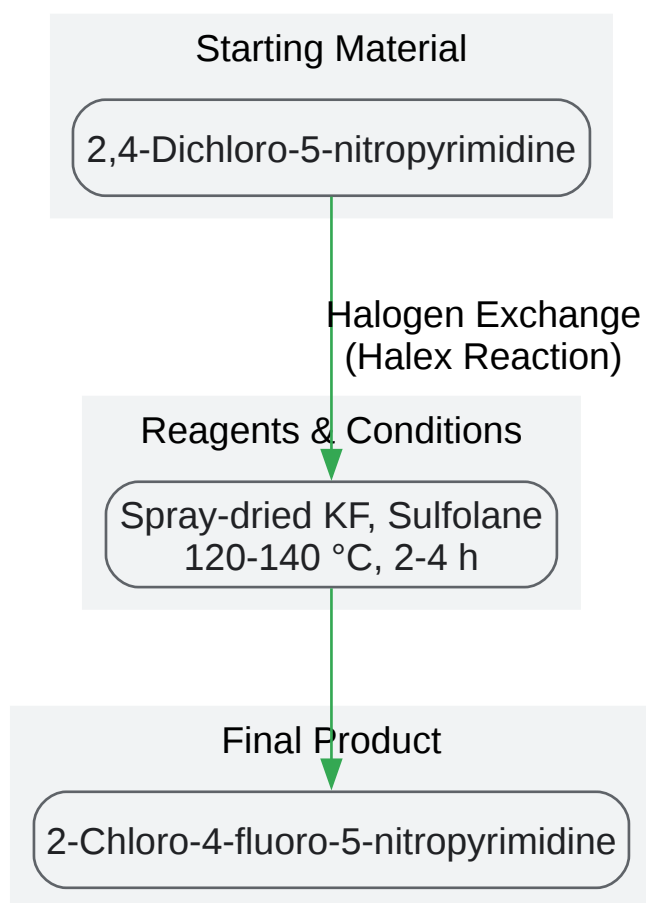
Property	Value	Source/Method
Molecular Formula	C ₄ HClFN ₃ O ₂	PubChem [CID: 73553655]
Molecular Weight	177.52 g/mol	PubChem [CID: 73553655]
Monoisotopic Mass	176.97414 Da	PubChem [CID: 73553655]
Appearance	Pale yellow solid (Predicted)	Inferred from analogs like 2-chloro-5-nitropyrimidine[2]
Melting Point	Not available	-
Boiling Point	Not available	-
XlogP (Predicted)	1.4	PubChemLite
CAS Number	1416373-40-4	Moshang Chemical

Proposed Synthesis and Purification

While a specific, validated synthesis for **2-Chloro-4-fluoro-5-nitropyrimidine** is not widely published, a highly plausible and efficient route can be designed starting from the commercially available 2,4-dichloro-5-nitropyrimidine. The strategy involves a selective nucleophilic substitution of the C4-chloride with fluoride, a reaction known as a halogen exchange (HalEx) reaction. The greater reactivity of the C4 position facilitates this selective transformation.

Proposed Synthetic Workflow

The proposed synthesis involves a single, efficient step.



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Caption: Proposed synthesis of **2-Chloro-4-fluoro-5-nitropyrimidine**.

Experimental Protocol: Synthesis

This protocol is adapted from standard Halex procedures on activated heterocyclic systems.

- **Reactor Setup:** To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add spray-dried potassium fluoride (KF, 1.5 eq) and sulfolane (5 mL per 1 g of starting material).
- **Reaction Initiation:** Begin stirring the suspension and add 2,4-dichloro-5-nitropyrimidine (1.0 eq).
- **Heating:** Heat the reaction mixture to 120-140 °C. The high temperature is necessary to drive the substitution with the relatively weakly nucleophilic fluoride ion.

- **Monitoring:** Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until consumption of the starting material is complete (typically 2-4 hours).
- **Work-up:** Cool the reaction mixture to room temperature. Carefully pour the mixture into ice-water (20 mL per 1 g of starting material) with vigorous stirring.
- **Extraction:** Extract the aqueous slurry with ethyl acetate (3 x 20 mL). Combine the organic layers.
- **Washing:** Wash the combined organic extracts with water (2 x 20 mL) and then with brine (1 x 20 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol

The crude product can be purified by flash column chromatography.

- **Adsorbent:** Silica gel (230-400 mesh).
- **Eluent System:** A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) is recommended.
- **Fraction Collection:** Collect fractions and analyze by TLC.
- **Final Step:** Combine the pure fractions and remove the solvent in vacuo to yield **2-Chloro-4-fluoro-5-nitropyrimidine** as a pale yellow solid.

Chemical Reactivity: The $\text{S}_{\text{N}}\text{Ar}$ Mechanism

The reactivity of **2-Chloro-4-fluoro-5-nitropyrimidine** is dominated by nucleophilic aromatic substitution ($\text{S}_{\text{N}}\text{Ar}$). The pyrimidine ring is inherently electron-deficient, and this effect is powerfully amplified by the C5-nitro group. This makes the carbon atoms attached to the halogens highly electrophilic and susceptible to attack by nucleophiles.

Regioselectivity: C4 vs. C2 Position

A critical aspect of this molecule's chemistry is regioselectivity. For S_NAr reactions on 2,4-dihalopyrimidines, substitution overwhelmingly occurs at the C4 position.[1][3] This preference is dictated by the superior ability to stabilize the negative charge of the intermediate (Meisenheimer complex) formed during the reaction.

- **Attack at C4 (Favored):** When a nucleophile attacks the C4 position, the negative charge of the resulting Meisenheimer complex can be effectively delocalized onto the adjacent C5-nitro group through resonance.[4] This provides significant stabilization, lowering the activation energy for this pathway.
- **Attack at C2 (Disfavored):** An attack at the C2 position does not allow for direct resonance delocalization of the negative charge onto the nitro group. The resulting intermediate is less stable, making this pathway kinetically less favorable.[4][5]

Therefore, the first nucleophilic substitution will almost exclusively yield 4-substituted-2-chloro-5-fluoro-5-nitropyrimidine products. The second halogen at C2 can be substituted in a subsequent step, often requiring more forcing conditions (e.g., higher temperatures).

Caption: General S_NAr mechanism at the C4 position. (Note: Image generation is not supported, this is a structural representation of the DOT script)

Leaving Group: Chloride vs. Fluoride

In S_NAr reactions, the C-F bond is significantly stronger than the C-Cl bond. However, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group. The extreme electronegativity of fluorine makes the carbon atom it is attached to (C4) more electrophilic and thus more susceptible to attack than the C2 carbon. Consequently, the fluoride is the preferred leaving group in the first substitution.

Sample Protocol: S_NAr with an Amine

This protocol describes a typical reaction with a primary or secondary amine nucleophile.

- **Setup:** In a round-bottom flask, dissolve **2-Chloro-4-fluoro-5-nitropyrimidine** (1.0 eq) in a suitable solvent like ethanol, acetonitrile, or THF (10 mL per 1 g).

- **Addition of Reagents:** Add the amine nucleophile (1.1 eq) followed by a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) to scavenge the HF produced.
- **Reaction:** Stir the mixture at room temperature. The reaction is often rapid and can be monitored by TLC. Gentle heating (40-60 °C) may be required for less reactive amines.
- **Work-up:** Upon completion, remove the solvent under reduced pressure.
- **Purification:** Partition the residue between ethyl acetate and water. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. The product can be further purified by column chromatography or recrystallization.

Analytical Characterization (Predicted)

No published experimental spectra are available for this compound. The following characteristics are predicted based on the analysis of its functional groups and data from analogous structures.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Table 2: Predicted Spectroscopic Data

Technique	Predicted Observations
^1H NMR	A single singlet or a narrow doublet (due to $^4\text{JH-F}$ coupling) is expected for the C6-H proton. Its chemical shift will be significantly downfield (> 9.0 ppm) due to the deshielding effects of the two ring nitrogens and the nitro group.
^{13}C NMR	Four distinct resonances are expected in the aromatic region. The carbons attached to halogens (C2, C4) and the nitro group (C5) will show characteristic chemical shifts and C-F coupling. C4 will appear as a doublet with a large $^1\text{JC-F}$ coupling constant (~ 250 Hz). C5 and C6 will also show smaller $^2\text{JC-F}$ and $^3\text{JC-F}$ couplings, respectively.
^{19}F NMR	A single resonance is expected. Its chemical shift will be in the typical range for an aryl fluoride. The signal may appear as a doublet due to coupling with the C6-H proton. [10]
Mass Spec (EI)	The mass spectrum will show a molecular ion (M^+) peak at m/z 177, with a characteristic $\text{M}+2$ peak ($\sim 33\%$ intensity of M^+) due to the ^{37}Cl isotope. [11] Common fragmentation patterns would include the loss of NO_2 ($\text{M}-46$), Cl ($\text{M}-35$), and potentially CO or HCN from ring cleavage. [12] [13]
IR Spectroscopy	Characteristic peaks are expected for C=N stretching in the pyrimidine ring (~ 1550 - 1600 cm^{-1}), asymmetric and symmetric N-O stretching of the nitro group (~ 1520 - 1560 cm^{-1} and ~ 1340 - 1380 cm^{-1} , respectively), and C-Halogen stretches.

Safety, Handling, and Storage

As a halogenated nitroaromatic compound, **2-Chloro-4-fluoro-5-nitropyrimidine** should be handled with caution. Safety data from analogous compounds like 2-chloro-5-nitropyrimidine and 2,4-dichloro-5-nitropyrimidine indicates potential for skin and eye irritation, and toxicity if ingested or inhaled.[14][15][16]

- Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
- Handling: Handle only in a well-ventilated chemical fume hood. Avoid creating dust. Prevent contact with skin, eyes, and clothing.[15]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and strong bases.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

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